Bis((2-bromopyridin-4-yl)methyl)amine Bis((2-bromopyridin-4-yl)methyl)amine
Brand Name: Vulcanchem
CAS No.: 1688656-70-3
VCID: VC7840694
InChI: InChI=1S/C12H11Br2N3/c13-11-5-9(1-3-16-11)7-15-8-10-2-4-17-12(14)6-10/h1-6,15H,7-8H2
SMILES: C1=CN=C(C=C1CNCC2=CC(=NC=C2)Br)Br
Molecular Formula: C12H11Br2N3
Molecular Weight: 357.04

Bis((2-bromopyridin-4-yl)methyl)amine

CAS No.: 1688656-70-3

Cat. No.: VC7840694

Molecular Formula: C12H11Br2N3

Molecular Weight: 357.04

* For research use only. Not for human or veterinary use.

Bis((2-bromopyridin-4-yl)methyl)amine - 1688656-70-3

Specification

CAS No. 1688656-70-3
Molecular Formula C12H11Br2N3
Molecular Weight 357.04
IUPAC Name 1-(2-bromopyridin-4-yl)-N-[(2-bromopyridin-4-yl)methyl]methanamine
Standard InChI InChI=1S/C12H11Br2N3/c13-11-5-9(1-3-16-11)7-15-8-10-2-4-17-12(14)6-10/h1-6,15H,7-8H2
Standard InChI Key LGSKRVVQLDYVHH-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1CNCC2=CC(=NC=C2)Br)Br
Canonical SMILES C1=CN=C(C=C1CNCC2=CC(=NC=C2)Br)Br

Introduction

Structural Characteristics

Bis((2-bromopyridin-4-yl)methyl)amine features a central amine group linked to two 2-bromo-4-pyridinylmethyl substituents. Key structural attributes include:

  • Molecular Formula: C12H11Br2N3\text{C}_{12}\text{H}_{11}\text{Br}_2\text{N}_3

  • Molecular Weight: 357.04 g/mol .

  • SMILES Notation: C1=CC(=NC(=C1)Br)CNCC2=NC(=CC=C2)Br\text{C1=CC(=NC(=C1)Br)CNCC2=NC(=CC=C2)Br} .

  • Crystallographic Data: While no direct crystal structure is reported, analogous copper complexes (e.g., in ) highlight the ligand’s ability to adopt planar geometries suitable for metal coordination.

Synthesis and Purification

Synthetic Routes

The compound is synthesized via reductive amination or nucleophilic substitution:

  • Reductive Amination: Reacting 2-bromo-4-pyridinecarbaldehyde with a diamine precursor in the presence of a reducing agent like sodium triacetoxyborohydride .

  • Nucleophilic Substitution: Coupling 2-bromo-4-(bromomethyl)pyridine with ammonia under controlled conditions .

Example Procedure (generalized from ):

  • Step 1: 2-Bromo-4-pyridinecarbaldehyde is treated with ethylenediamine in methanol.

  • Step 2: Sodium triacetoxyborohydride is added to reduce the imine intermediate.

  • Yield: ~25–50% after purification by flash chromatography .

Purification

  • Chromatography: Silica gel columns with gradients of dichloromethane/methanol .

  • Purity: ≥95% (HPLC), as reported by commercial suppliers .

Physicochemical Properties

PropertyValue/DescriptionSource
AppearanceWhite to off-white powder
Melting PointNot reported
SolubilitySoluble in DMSO, DCM; sparingly in H₂O
Storage Conditions2–8°C in airtight containers
StabilitySensitive to light and moisture

Applications in Pharmaceutical Chemistry

Protein Degrader Building Blocks

The compound serves as a key intermediate in proteolysis-targeting chimeras (PROTACs) . Its bromine atoms enable further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Coordination Chemistry

Bis((2-bromopyridin-4-yl)methyl)amine acts as a tridentate ligand in metal complexes. For example:

  • Copper Complexes: Used in catalytic systems for organic transformations .

  • Zinc Complexes: Explored for anion recognition and sensing .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Future Directions

  • Catalytic Applications: Exploring asymmetric catalysis using chiral derivatives .

  • Drug Discovery: Optimizing PROTAC designs for oncology targets .

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